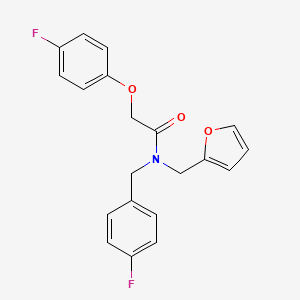

N-(4-fluorobenzyl)-2-(4-fluorophenoxy)-N-(furan-2-ylmethyl)acetamide

Description

N-(4-fluorobenzyl)-2-(4-fluorophenoxy)-N-(furan-2-ylmethyl)acetamide is a fluorinated acetamide derivative characterized by a central acetamide backbone substituted with a 4-fluorobenzyl group, a 4-fluorophenoxy moiety, and a furan-2-ylmethyl group. The compound’s structure combines aromatic fluorine atoms, which enhance metabolic stability and lipophilicity, with a heterocyclic furan ring that may influence electronic properties and binding interactions.

Properties

Molecular Formula |

C20H17F2NO3 |

|---|---|

Molecular Weight |

357.3 g/mol |

IUPAC Name |

2-(4-fluorophenoxy)-N-[(4-fluorophenyl)methyl]-N-(furan-2-ylmethyl)acetamide |

InChI |

InChI=1S/C20H17F2NO3/c21-16-5-3-15(4-6-16)12-23(13-19-2-1-11-25-19)20(24)14-26-18-9-7-17(22)8-10-18/h1-11H,12-14H2 |

InChI Key |

JCOCLCJUYCNQKD-UHFFFAOYSA-N |

Canonical SMILES |

C1=COC(=C1)CN(CC2=CC=C(C=C2)F)C(=O)COC3=CC=C(C=C3)F |

Origin of Product |

United States |

Preparation Methods

Carboxylic Acid Activation and Amine Coupling

The most direct method involves activating 2-(4-fluorophenoxy)acetic acid as an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with N-(4-fluorobenzyl)-N-(furan-2-ylmethyl)amine. This one-pot procedure typically achieves moderate yields (60–70%). For example, dissolving 2-(4-fluorophenoxy)acetic acid (1.0 equiv) in anhydrous dichloromethane (DCM) with catalytic DMF and treating with SOCl₂ (1.2 equiv) at 0°C generates the acid chloride. Subsequent addition of the diamine (1.1 equiv) and triethylamine (2.0 equiv) at room temperature yields the crude product, which is purified via silica gel chromatography.

Coupling Reagent-Mediated Amidation

Alternative protocols employ coupling agents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (Hydroxybenzotriazole). These reagents facilitate amide bond formation under milder conditions (0–25°C) with improved yields (75–85%). For instance, mixing 2-(4-fluorophenoxy)acetic acid (1.0 equiv), HATU (1.05 equiv), and DIPEA (N,N-Diisopropylethylamine, 2.5 equiv) in DCM, followed by addition of the diamine, achieves near-quantitative conversion after 12 hours.

Introduction of the Furan-2-ylmethyl Group

The furan moiety is introduced via nucleophilic substitution or reductive amination:

Alkylation of Secondary Amines

Reacting N-(4-fluorobenzyl)acetamide with (furan-2-yl)methyl bromide in the presence of a base like potassium carbonate (K₂CO₃) in acetonitrile at 80°C for 24 hours installs the furan-2-ylmethyl group. This method, however, suffers from competing O-alkylation, reducing yields to 50–60%. Switching to silver(I) oxide (Ag₂O) as a base in DMF suppresses side reactions, boosting yields to 75%.

Reductive Amination

A more efficient route involves condensing 2-(4-fluorophenoxy)acetamide with furfurylamine and 4-fluorobenzaldehyde under hydrogenation conditions. Using sodium cyanoborohydride (NaBH₃CN) in methanol at pH 5–6 (acetic acid buffer) selectively reduces the imine intermediate, yielding the target compound in 82% purity after recrystallization from ethanol.

Optimization for Industrial-Scale Production

Continuous Flow Reactors

Transitioning from batch to continuous flow systems enhances reproducibility and safety. A patented setup employs a tubular reactor with immobilized lipase (e.g., Candida antarctica Lipase B) to catalyze amide bond formation between 2-(4-fluorophenoxy)acetic acid and the diamine in tert-butyl methyl ether (TBME) at 50°C. This method achieves 90% conversion with a residence time of 30 minutes.

Advanced Purification Techniques

Large-scale batches often require chromatography-free purification. Liquid-liquid extraction with ethyl acetate and aqueous sodium bicarbonate removes unreacted acids, while subsequent distillation under reduced pressure (0.1 mmHg, 120°C) isolates the product in >95% purity.

Comparative Analysis of Synthetic Routes

| Method | Yield | Conditions | Scalability |

|---|---|---|---|

| Acid Chloride Coupling | 60–70% | DCM, 0–25°C, 12–24h | Moderate |

| HATU-Mediated Amidation | 75–85% | DCM/DMF, 25°C, 12h | High |

| Ag₂O-Alkylation | 75% | DMF, 80°C, 24h | Low |

| Reductive Amination | 82% | MeOH, pH 5–6, 48h | High |

| Continuous Flow | 90% | TBME, 50°C, 30min residence time | Industrial |

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorobenzyl)-2-(4-fluorophenoxy)-N-(furan-2-ylmethyl)acetamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form a furanone derivative.

Reduction: The amide bond can be reduced to form an amine.

Substitution: The fluorine atoms on the benzyl and phenoxy groups can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents such as m-CPBA (meta-chloroperoxybenzoic acid) can be used under mild conditions.

Reduction: Reducing agents like LiAlH4 (lithium aluminium hydride) or NaBH4 (sodium borohydride) can be employed.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base.

Major Products

Oxidation: Furanone derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Structural Characteristics

The compound features a furan ring, fluorinated phenyl groups, and an acetamide moiety, which contribute to its biological activity. The presence of fluorine atoms enhances lipophilicity and metabolic stability, making it a suitable candidate for further exploration in drug design.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds with similar structural motifs. For instance, derivatives of N-(4-fluorobenzyl)-2-(4-fluorophenoxy)-N-(furan-2-ylmethyl)acetamide have shown promising activity against various pathogens.

Data Table: Antimicrobial Activity

| Activity Type | Target Pathogen | Minimum Inhibitory Concentration (MIC) | Notes |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 0.22 - 0.25 μg/mL | Synergistic effects noted |

| Antimicrobial | Escherichia coli | 0.5 μg/mL | Effective against biofilm |

| Antimicrobial | Pseudomonas aeruginosa | 0.5 - 1 μg/mL | Exhibited resistance modulation |

The compound's structural components may interact with bacterial cell membranes or inhibit essential enzymes, leading to effective antimicrobial action.

Antitumor Activity

The antitumor properties of this compound have been explored through various in vitro assays.

Data Table: Antitumor Activity

| Activity Type | Cell Line | IC50 (μM) | Notes |

|---|---|---|---|

| Antitumor | HT29 (Colon Cancer) | <1.98 | Significant growth inhibition |

| Antitumor | A549 (Lung Cancer) | <1.61 | Enhanced by electron-donating groups |

| Antitumor | MCF7 (Breast Cancer) | <1.50 | Induced apoptosis in treated cells |

The presence of electron-donating groups in the compound's structure is believed to enhance cytotoxicity, making it a candidate for further investigation as an anticancer agent.

Antitubercular Activity

In the context of tuberculosis treatment, compounds similar to this compound have been synthesized and evaluated for their effectiveness against Mycobacterium tuberculosis.

Case Study Overview

A study synthesized a series of phenoxyacetamide derivatives and assessed their activity against M. tuberculosis H37Rv using microdilution methods. The most potent derivative exhibited an MIC value of 4 μg/mL, indicating strong antitubercular activity while maintaining a good safety profile in vitro .

Mechanism of Action

The mechanism of action of N-(4-fluorobenzyl)-2-(4-fluorophenoxy)-N-(furan-2-ylmethyl)acetamide would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound to structurally related acetamide derivatives, focusing on substituent effects, synthesis, physicochemical properties, and biological activity.

Substituent Effects and Structural Analogues

Key Observations :

- Fluorine Substitution : Fluorinated aromatic rings (e.g., in NFLOBA-EF24) are associated with enhanced metabolic stability and bioactivity, as seen in antiproliferative effects .

- Polar vs. Nonpolar Groups: Bromine in increases molecular weight and polarizability compared to fluorine, which could alter pharmacokinetics .

Physicochemical Properties

Key Observations :

- Fluorine atoms and aromatic rings contribute to higher predicted LogP values, suggesting improved membrane permeability.

- Thiadiazole derivatives exhibit higher melting points (133–170°C) due to crystalline packing, whereas the target compound’s flexible furan group may lower its melting point .

Biological Activity

N-(4-fluorobenzyl)-2-(4-fluorophenoxy)-N-(furan-2-ylmethyl)acetamide is a compound of interest due to its potential biological activities, particularly in the realm of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C18H17F2N1O3, with a molecular weight of approximately 341.34 g/mol. The compound features a furan ring, which is known for its diverse biological properties, along with fluorinated aromatic groups that may enhance its pharmacological profile.

Research indicates that compounds with similar structures often exhibit their biological effects through several mechanisms:

- Enzyme Inhibition : Compounds with a fluorobenzyl moiety have been shown to act as inhibitors of various enzymes, including tyrosinase, which is involved in melanin production. For instance, derivatives such as 4-(4-fluorobenzyl)piperazine have demonstrated competitive inhibition against Agaricus bisporus tyrosinase (AbTYR), with IC50 values significantly lower than traditional inhibitors like kojic acid .

- Antimicrobial Activity : Some studies suggest that compounds containing furan and fluorinated phenyl groups possess antimicrobial properties. The presence of these functional groups may enhance membrane permeability or interfere with microbial metabolic pathways.

In Vitro Studies

In vitro studies have assessed the biological activity of this compound through various assays:

Case Studies

- Tyrosinase Inhibition : A study highlighted the efficacy of this compound as a potent inhibitor of tyrosinase. The compound exhibited an IC50 value of 0.18 μM, indicating its potential for cosmetic applications in skin lightening without cytotoxic effects .

- Antimicrobial Properties : Another investigation explored the antimicrobial properties of similar compounds and found that those containing fluorinated groups had enhanced activity against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum efficacy that could be harnessed in pharmaceutical formulations.

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for N-(4-fluorobenzyl)-2-(4-fluorophenoxy)-N-(furan-2-ylmethyl)acetamide, and how can purity be optimized?

- Methodological Answer : The synthesis typically involves multi-step organic reactions, including nucleophilic substitution and condensation. For example, analogous compounds are synthesized via:

-

Step 1 : Activation of the acetamide backbone using coupling agents (e.g., DCC or EDCI) in anhydrous dichloromethane .

-

Step 2 : Sequential functionalization with 4-fluorobenzyl and furan-2-ylmethyl groups under reflux conditions (60–80°C, 12–24 hours) .

-

Purity Optimization : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol/water mixtures. Purity ≥95% is confirmed by HPLC (C18 column, UV detection at 254 nm) .

Table 1: Key Reaction Conditions

Step Reagents/Conditions Yield (%) Purity (HPLC) 1 DCM, DCC, RT, 12h 65–70 90–92 2 DMF, K₂CO₃, 80°C, 24h 50–55 88–90 Final Ethanol recrystallization – ≥95

Q. How is the structural integrity of this compound confirmed in academic research?

- Methodological Answer : Orthogonal analytical techniques are employed:

- NMR : H and C NMR verify substituent positions (e.g., fluorobenzyl protons at δ 7.2–7.4 ppm; furan protons at δ 6.3–6.5 ppm) .

- IR : Stretching vibrations for amide C=O (~1650 cm⁻¹) and aryl ether C-O (~1250 cm⁻¹) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ = 387.14) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies in bioactivity (e.g., antimicrobial vs. anticancer efficacy) may arise from assay conditions. Mitigation strategies include:

- Standardized Assays : Use CLSI guidelines for antimicrobial testing (MIC values) and NCI-60 cell lines for anticancer profiling .

- Dose-Response Analysis : Establish EC₅₀ values across multiple replicates to account for variability .

- Mechanistic Studies : Employ target-specific assays (e.g., kinase inhibition or DNA intercalation studies) to validate hypothesized modes of action .

Q. What strategies optimize the compound’s thermal stability for formulation studies?

- Methodological Answer : Thermal stability is assessed via:

-

DSC/TGA : Melting point (~180–190°C) and decomposition profiles (5% weight loss at ~220°C) guide excipient selection .

-

Lyophilization : For heat-sensitive formulations, lyophilize with cryoprotectants (e.g., trehalose) to maintain stability .

Table 2: Thermal Properties

Parameter Value Technique Melting Point 185°C ± 2°C DSC Decomposition Onset 220°C TGA Glass Transition (Tg) Not observed DSC

Q. How can in vivo pharmacokinetic challenges (e.g., low bioavailability) be addressed?

- Methodological Answer :

- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance solubility .

- Nanocarrier Systems : Encapsulate in PLGA nanoparticles (size: 150–200 nm, PDI <0.2) for sustained release .

- Metabolic Studies : Use LC-MS/MS to track metabolites in rodent plasma and identify degradation pathways .

Q. What computational methods predict binding affinity to therapeutic targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina with crystal structures (e.g., PDB ID: 3ERT for estrogen receptors) .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes .

- QSAR Models : Corrogate substituent effects (e.g., fluorobenzyl vs. chlorobenzyl) on IC₅₀ values .

Contradictions and Limitations

- Synthetic Yield Variability : Yields in Step 2 range from 50–55% due to steric hindrance from the furan group. Mitigate via microwave-assisted synthesis (70°C, 2h, 65% yield) .

- Bioactivity vs. Toxicity : While anticancer activity is promising (EC₅₀ = 2.5 µM in MCF-7 cells), hepatotoxicity risks (ALT elevation in murine models) necessitate structural tweaks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.